molecular formula C12H14N2O2 B14680013 2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide CAS No. 38870-68-7

2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide

Cat. No.: B14680013
CAS No.: 38870-68-7
M. Wt: 218.25 g/mol
InChI Key: WGCLRJBABPMRCK-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is a heterocyclic organic compound with a unique structure that includes both imidazole and dioxide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide can be synthesized from 1-hydroxy-2,5,5-trimethyl-4-phenyl-3-imidazoline and 3-imidazoline 3-oxide. The action of hydrogen chloride on these compounds results in the addition of water or alcohol, forming derivatives of 4-hydroxy-2-imidazolinium chlorides .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for hydration reactions and various oxidizing and reducing agents for other transformations .

Major Products

The major products formed from these reactions include 4-hydroxy-2-imidazolinium chlorides and other imidazole derivatives .

Scientific Research Applications

2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide exerts its effects involves interactions with molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. The dioxide functionality may also play a role in redox reactions, contributing to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethyl-5-phenyl-4H-imidazole 1-oxide
  • 2,4,4-Trimethyl-1-phenyl-2-imidazolin-5-one
  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness

2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is unique due to its dual functionality, combining both imidazole and dioxide groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

38870-68-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2,4,4-trimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium

InChI

InChI=1S/C12H14N2O2/c1-9-13(15)11(12(2,3)14(9)16)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

WGCLRJBABPMRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(C(=[N+]1[O-])C2=CC=CC=C2)(C)C)[O-]

Origin of Product

United States

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